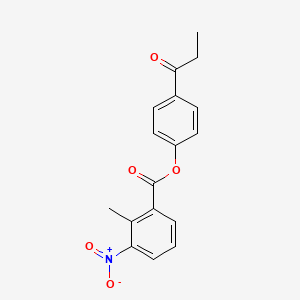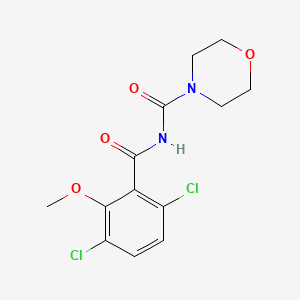![molecular formula C18H15ClO3 B5741181 7-[(2-chlorobenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one](/img/structure/B5741181.png)
7-[(2-chlorobenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-[(2-chlorobenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one, also known as flavokawain B, is a naturally occurring chalcone found in the kava plant (Piper methysticum). It has gained attention in the scientific community due to its potential pharmacological properties, including its anticancer, anti-inflammatory, and antimicrobial effects.
作用機序
The exact mechanism of action of 7-[(2-chlorobenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one B is not fully understood, but several studies have suggested that it may act through multiple pathways. One proposed mechanism is that 7-[(2-chlorobenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one B induces apoptosis in cancer cells by activating the intrinsic apoptotic pathway, which involves the release of cytochrome c from mitochondria and the activation of caspases. Flavokawain B has also been shown to inhibit the NF-κB pathway, which is involved in the regulation of inflammation and cancer cell survival.
Biochemical and Physiological Effects
Flavokawain B has been shown to have several biochemical and physiological effects. In addition to its anticancer, anti-inflammatory, and antimicrobial effects, 7-[(2-chlorobenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one B has been shown to possess antioxidant properties. It has been shown to scavenge free radicals and to protect cells against oxidative stress.
実験室実験の利点と制限
One advantage of using 7-[(2-chlorobenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one B in lab experiments is that it is a naturally occurring compound that can be extracted from the kava plant. This makes it a potentially safer alternative to synthetic compounds. However, one limitation of using 7-[(2-chlorobenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one B is that it can be difficult to obtain in large quantities. Synthesizing 7-[(2-chlorobenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one B in the laboratory can be time-consuming and expensive.
将来の方向性
There are several future directions for research on 7-[(2-chlorobenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one B. One area of interest is its potential as a chemopreventive agent. Several studies have suggested that 7-[(2-chlorobenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one B may be effective in preventing the development of cancer, particularly in high-risk populations. Another area of interest is the development of 7-[(2-chlorobenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one B analogs with improved pharmacological properties. Finally, further studies are needed to fully understand the mechanism of action of 7-[(2-chlorobenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one B and to identify potential drug targets.
合成法
Flavokawain B can be extracted from the kava plant, but it can also be synthesized in the laboratory. The most common method for synthesizing 7-[(2-chlorobenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one B involves the condensation of 2,4-dimethylphenol and 2-chlorobenzaldehyde in the presence of a base catalyst, followed by cyclization and oxidation steps. This method has been optimized to produce high yields of pure 7-[(2-chlorobenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one B.
科学的研究の応用
Flavokawain B has been extensively studied for its potential pharmacological properties. Several studies have demonstrated its anticancer effects, particularly in breast, prostate, and liver cancer cells. Flavokawain B has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and suppress tumor growth in animal models.
In addition to its anticancer effects, 7-[(2-chlorobenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one B has also been shown to possess anti-inflammatory and antimicrobial properties. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, as well as to inhibit the growth of various bacteria and fungi.
特性
IUPAC Name |
7-[(2-chlorophenyl)methoxy]-3,4-dimethylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClO3/c1-11-12(2)18(20)22-17-9-14(7-8-15(11)17)21-10-13-5-3-4-6-16(13)19/h3-9H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZEKIVABQHYDCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OCC3=CC=CC=C3Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-[(2-chlorophenyl)methoxy]-3,4-dimethyl-2H-chromen-2-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(2-bromobenzoyl)amino]-5-hydroxybenzoic acid](/img/structure/B5741108.png)
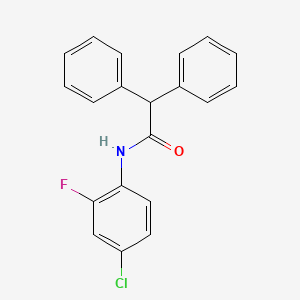
![N-benzyl-N'-[3-(2-oxo-1-pyrrolidinyl)propyl]thiourea](/img/structure/B5741118.png)
![5,7-diphenyltetrazolo[1,5-a]pyrimidine](/img/structure/B5741125.png)
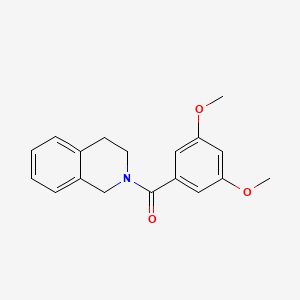
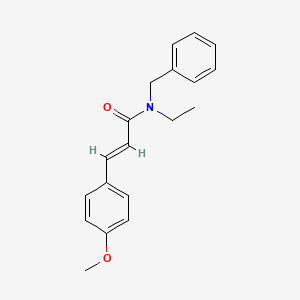
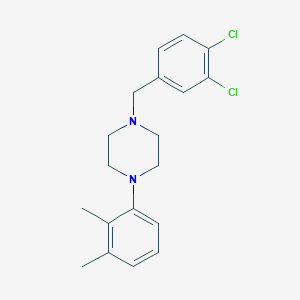
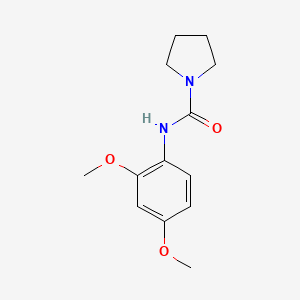
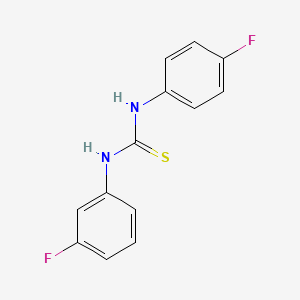
![2-(2,5-dimethyl-1H-pyrrol-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5741167.png)
![2,2-dimethyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B5741169.png)
